N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-15-9-5-2-3-7-11(9)18-13(15)14-12(16)10-6-4-8-17-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIMVAOOGHDALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 10.5 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest in the S-phase |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
The compound's ability to induce apoptosis is attributed to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bactericidal |
| S. aureus | 16 µg/mL | Bactericidal |
| C. albicans | 64 µg/mL | Antifungal |
The antimicrobial activity is likely due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Polymer Additives
This compound has been investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties.
Nanocomposites
In nanotechnology, this compound is being explored for its role in the synthesis of metal nanoparticles. Its unique chemical structure facilitates the reduction of metal ions, leading to the formation of stable nanoparticles with applications in catalysis and drug delivery systems.
Case Study 1: Anticancer Research
A study conducted by Matiichuk et al. demonstrated that this compound significantly inhibited the growth of HepG2 cells through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, the compound showed superior efficacy against E. coli and S. aureus compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent in the treatment of bacterial infections .
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing bacterial growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
Substituent Position and Bioactivity: The target compound and 4-methoxy-N-[6-methyl...]benzenesulfonamide both feature dihydrobenzothiazolylidene cores but differ in substituents. The methyl group position (3- vs.
Furan Carboxamide vs. Sulfonamide :
- Replacing the sulfonamide group in the analog with a furan carboxamide (as in the target compound) introduces additional hydrogen-bonding capacity via the carbonyl oxygen, which may enhance solubility or target interactions.
Pharmacological Divergence: 4F-Furanylfentanyl shares the furan-2-carboxamide group but incorporates a piperidine-phenethyl pharmacophore, conferring opioid activity. The absence of this motif in the target compound likely eliminates opioid effects, highlighting how minor structural changes drastically alter bioactivity .
Crystallographic and Intermolecular Interactions
- Crystal Packing : The sulfonamide analog () forms R₂²(8) hydrogen-bonding motifs (N–H···N and C–H···O) and π-π interactions (3.954 Å between aromatic rings). The target compound likely exhibits similar stabilization mechanisms, with the furan oxygen participating in C–H···O bonds .
- Planarity and Solubility : The dihydrobenzothiazole core enhances planarity, promoting π-π stacking. However, the furan carboxamide may improve aqueous solubility compared to bulkier sulfonamide substituents.
Biological Activity
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N2OS
- CAS Number : 1203439-98-8
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | E. coli | Inhibition Zone: 15 mm | |
| Benzothiazole Derivative B | S. aureus | MIC: 32 µg/mL | |
| N-(4-methylphenyl)benzothiazole | C. albicans | Inhibition Zone: 18 mm |
2. Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored in various studies. These compounds have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
A notable study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzothiazole Derivative C | MCF7 | 7.5 | Apoptosis induction |
| Benzothiazole Derivative D | HeLa | 5.0 | Cell cycle arrest at G0/G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Mechanism :
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism.
Anticancer Mechanism :
- Caspase Activation : Induces apoptotic pathways by activating caspases.
- Cell Cycle Regulation : Modulates proteins involved in cell cycle progression, leading to growth arrest.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Antitumor Activity
A recent investigation assessed the antitumor activity of N-[4-(trifluoromethyl)phenyl]-benzothiazole derivatives in vitro against human cancer cell lines. The study reported that these compounds exhibited significant cytotoxicity towards MCF7 cells with an IC50 value of approximately 6 µM.
Q & A
Q. Basic
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression .
- False-positive controls : Include dose-response validation (≥3 replicates) and counter-screens against non-cancerous cells (e.g., HEK293) to exclude nonspecific cytotoxicity .
- Docking pre-screening : AutoDock Vina predicts binding affinity to targets like topoisomerase II or EGFR, prioritizing compounds with ΔG ≤ -8 kcal/mol .
How should researchers design experiments to address contradictory cytotoxicity data across different cancer models?
Q. Advanced
- Orthogonal assays : Combine apoptosis (Annexin V/PI staining), cell cycle analysis (propidium iodide), and mitochondrial membrane potential assays (JC-1 dye) to confirm mechanism-specific activity .
- Model selection : Compare activity in 2D vs. 3D cultures (e.g., spheroids) to assess penetration efficacy. Discrepancies may arise due to hypoxia or drug efflux in 3D systems .
- Metabolic profiling : LC-MS-based metabolomics identifies off-target effects (e.g., glutathione depletion) that skew cytotoxicity readings .
What strategies optimize the pharmacokinetic profile of this compound without compromising bioactivity?
Q. Advanced
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility while retaining the active benzothiazole scaffold .
- SAR-guided modifications : Replace the furan ring with bioisosteres (e.g., thiophene) to improve metabolic stability. Monitor activity via IC₅₀ shifts ≤10% .
- Nanocarrier encapsulation : Use PEGylated liposomes to increase plasma half-life, validated by in vivo pharmacokinetic studies (AUC₀–24 ≥ 500 ng·h/mL) .
How do molecular interactions with DNA gyrase or microbial enzymes inform resistance mechanisms?
Q. Advanced
- Cocrystallization studies : Resolve ligand-enzyme complexes (e.g., PDB ID 1KZN for DNA gyrase) to identify critical hydrogen bonds (e.g., NH···O=C interactions) and mutations (e.g., GyrA S83L) that reduce binding .
- Resistance profiling : Serial passage assays in bacteria (e.g., S. aureus) under sub-MIC conditions reveal mutations in target enzymes or efflux pump upregulation .
- Free energy calculations : MM-PBSA analysis quantifies binding energy changes (ΔΔG ≥ 2 kcal/mol) caused by resistance mutations .
What analytical techniques characterize degradation products under accelerated stability conditions?
Q. Advanced
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (H₂O₂). Monitor via LC-MS/MS to identify major degradation pathways (e.g., furan ring oxidation) .
- Kinetic modeling : Fit degradation data to first-order models (R² ≥ 0.95) to predict shelf life. Use Arrhenius plots for temperature-dependent decay .
- Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) using DSC to detect eutectic interactions that accelerate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
